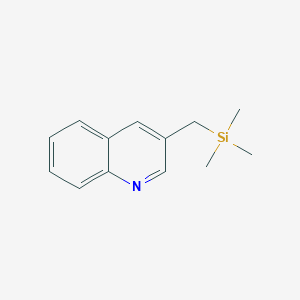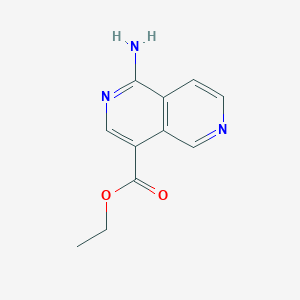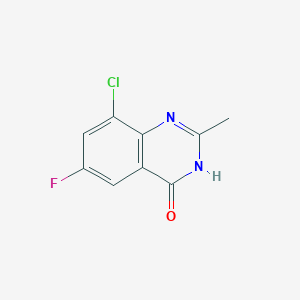
3-((Trimethylsilyl)methyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Trimethylsilyl)methyl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. The presence of the trimethylsilyl group in this compound enhances its chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications. Quinoline derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)methyl)quinoline typically involves the introduction of the trimethylsilyl group to a quinoline precursor. One common method is the reaction of quinoline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Trimethylsilyl)methyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of hydrogenated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications.
Applications De Recherche Scientifique
3-((Trimethylsilyl)methyl)quinoline has numerous applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Quinoline derivatives are known for their therapeutic properties, including antimalarial, anticancer, and antibacterial activities.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-((Trimethylsilyl)methyl)quinoline involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-((Trimethylsilyl)methyl)quinoline: A similar compound with the trimethylsilyl group at a different position on the quinoline ring.
4-((Trimethylsilyl)methyl)quinoline: Another derivative with the trimethylsilyl group at the 4-position.
Uniqueness
3-((Trimethylsilyl)methyl)quinoline is unique due to the specific positioning of the trimethylsilyl group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C13H17NSi |
|---|---|
Poids moléculaire |
215.37 g/mol |
Nom IUPAC |
trimethyl(quinolin-3-ylmethyl)silane |
InChI |
InChI=1S/C13H17NSi/c1-15(2,3)10-11-8-12-6-4-5-7-13(12)14-9-11/h4-9H,10H2,1-3H3 |
Clé InChI |
XQACVRWYSOGVIU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',3',4',9'-Tetrahydrospiro[oxetane-3,1'-pyrido[3,4-B]indole]](/img/structure/B15068726.png)











